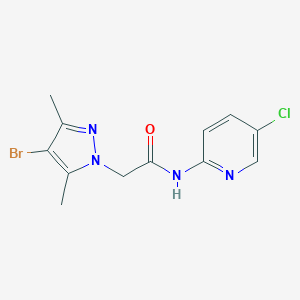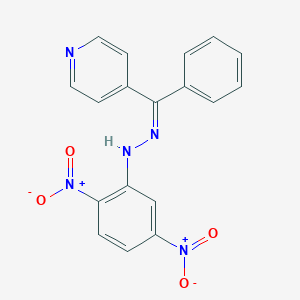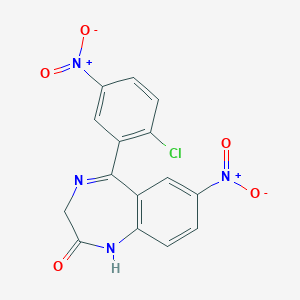
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(5-chloropyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(5-chloropyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(5-chloropyridin-2-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Acylation: The brominated pyrazole is then reacted with 5-chloro-2-pyridinecarboxylic acid or its derivative in the presence of a coupling agent like EDCI or DCC to form the final acetamide compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the bromine or chlorine substituents, potentially leading to debromination or dechlorination.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(5-chloropyridin-2-yl)acetamide depends on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-pyridinyl)acetamide
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)acetamide
Uniqueness
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(5-chloropyridin-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C12H12BrClN4O |
|---|---|
分子量 |
343.61g/mol |
IUPAC 名称 |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C12H12BrClN4O/c1-7-12(13)8(2)18(17-7)6-11(19)16-10-4-3-9(14)5-15-10/h3-5H,6H2,1-2H3,(H,15,16,19) |
InChI 键 |
KAJOYLQRBAIYSQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=NC=C(C=C2)Cl)C)Br |
规范 SMILES |
CC1=C(C(=NN1CC(=O)NC2=NC=C(C=C2)Cl)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[(2-chlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B397107.png)
![2-chloro-N-{8-[(2-chlorobenzoyl)amino]-6,12-diphenyldibenzo[b,f][1,5]diazocin-2-yl}benzamide](/img/structure/B397108.png)
![2-Acetyl-3-[(5-{2,4-bisnitroanilino}-2-methylphenyl)imino]-7-nitro-1-indanone](/img/structure/B397109.png)
![4,6-Bis[4-({4-nitrobenzylidene}amino)phenyl]pyrimidine](/img/structure/B397110.png)
![1-(3-{[3-({1-[(3-acetylphenyl)imino]-2-phenyl-1H-inden-3-yl}sulfanyl)-2-phenyl-1H-inden-1-ylidene]amino}phenyl)ethanone](/img/structure/B397112.png)

![3-{[4-({3-Bromo-2-hydroxy-5-nitrobenzylidene}amino)phenyl]imino}-2-phenyl-1-indanone](/img/structure/B397119.png)
![N-(4-{4-[4-(benzoylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)benzamide](/img/structure/B397121.png)
![5-nitro-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B397123.png)
![2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-diethylacetamide](/img/structure/B397125.png)
amino]-N,N-diethylacetamide](/img/structure/B397126.png)
